N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological interactions and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 1,2,3,4-tetrahydroisoquinoline.
Formation of the Amide Bond: The key step involves the formation of the amide bond between the benzylamine and the carboxylic acid group of the tetrahydroisoquinoline. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral HPLC or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize efficiency and minimize costs.
Purification: Employing large-scale purification techniques like crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation under mild conditions.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like NaH (sodium hydride).
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted tetrahydroisoquinolines.
Scientific Research Applications
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell survival, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group, leading to different chemical and biological properties.
N-benzyl-isoquinoline: A structurally similar compound with a different ring system.
Uniqueness
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and potentially enhanced therapeutic effects compared to its racemic or other enantiomeric forms.
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(19-11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)12-18-16/h1-9,16,18H,10-12H2,(H,19,20) |
InChI Key |
RRMATRWXXIYEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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